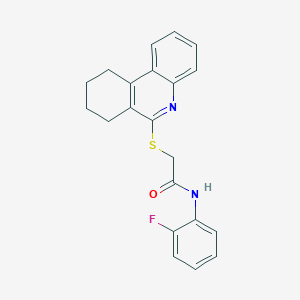![molecular formula C17H24N4O5 B6008930 7-(3-methoxypropyl)-1,3-dimethyl-6-(4-morpholinylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B6008930.png)
7-(3-methoxypropyl)-1,3-dimethyl-6-(4-morpholinylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-d]pyrimidines are a significant class of heterocyclic compounds that exhibit various biological activities . They have been studied for their antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrole ring fused with a pyrimidine ring . The specific compound you mentioned has additional functional groups attached to this basic structure, including a methoxypropyl group, a dimethyl group, and a morpholinylcarbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrolo[2,3-d]pyrimidines, these properties can vary widely depending on the substituents present on the ring system . Specific properties for the compound you mentioned are not available in the sources I found.Aplicaciones Científicas De Investigación
- AKOS034607238 exhibits potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .
- The compound’s chemical structure suggests that it could be a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers are exploring AKOS034607238’s selectivity against kinases and its potential therapeutic applications .
- Inflammation contributes to various diseases, including autoimmune disorders. AKOS034607238 may possess anti-inflammatory properties by targeting specific pathways involved in immune responses. Studies have investigated its effects on inflammatory markers and cytokines .
- Some research indicates that AKOS034607238 might have neuroprotective effects. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations are ongoing to explore its relevance in neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- AKOS034607238’s impact on cardiovascular health is an emerging area of interest. Researchers have studied its effects on vascular smooth muscle cells, endothelial function, and blood vessel remodeling. Potential applications include managing hypertension and preventing atherosclerosis .
- The compound’s chemical properties suggest it could influence metabolic pathways. Studies have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Investigating its potential in diabetes and obesity management is ongoing .
- AKOS034607238 serves as a valuable scaffold for designing novel compounds. Medicinal chemists can modify its structure to create derivatives with improved pharmacokinetics, selectivity, and bioavailability. These derivatives may lead to new drug candidates for various diseases .
Anticancer Properties
Kinase Inhibition
Anti-inflammatory Activity
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Applications
Metabolic Disorders
Drug Development
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-6-(morpholine-4-carbonyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-18-14-12(15(22)19(2)17(18)24)11-13(21(14)5-4-8-25-3)16(23)20-6-9-26-10-7-20/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXQZWKROCYXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)N3CCOCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylacetyl)-2-piperidinecarboxamide](/img/structure/B6008850.png)
![4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B6008851.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B6008858.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6008870.png)
![(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B6008877.png)
![7-(2,3-difluorobenzyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008880.png)
![3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6008897.png)

![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6008918.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6008924.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6008934.png)

![methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B6008953.png)
![4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6008955.png)